![molecular formula C20H19ClN6O B2676649 (2-Chlorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021073-15-3](/img/structure/B2676649.png)
(2-Chlorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone
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Description
(2-Chlorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In
Scientific Research Applications
Antimicrobial Activity
- Patel, Agravat, and Shaikh (2011) synthesized pyridine derivatives, including compounds structurally related to the query molecule, and evaluated their antimicrobial activity. These compounds showed variable and modest activity against investigated strains of bacteria and fungi, highlighting the potential of such molecules in antimicrobial research (Patel, Agravat, & Shaikh, 2011).
Anticancer and Antimicrobial Agents
- Katariya, Vennapu, and Shah (2021) reported on the synthesis of novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine entities for their anticancer and antimicrobial activities. This research suggests the potential use of structurally related compounds in developing new therapeutics (Katariya, Vennapu, & Shah, 2021).
Structural and Electronic Properties Study
- Georges et al. (1989) explored the crystal structures and electronic properties of anticonvulsant drugs, including substituted pyridazines. Understanding these properties can contribute to the design of new pharmaceutical compounds with enhanced efficacy and reduced side effects (Georges et al., 1989).
Novel Syntheses of Heterocyclic Compounds
- Gaby et al. (2003) described the synthesis of various pyridazine and phthalazine derivatives, showcasing the versatility of these cores in generating diverse biologically active molecules. Such synthetic strategies could be applied to the development of new drugs or materials (Gaby et al., 2003).
Herbicide Action Mechanism
- Hilton et al. (1969) investigated the action mechanism of pyridazinone herbicides, providing insights into how such compounds affect photosynthesis and plant development. This research is relevant for developing new agrochemicals with specific target actions (Hilton et al., 1969).
properties
IUPAC Name |
(2-chlorophenyl)-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6O/c21-16-6-2-1-5-15(16)20(28)27-13-11-26(12-14-27)19-9-8-18(24-25-19)23-17-7-3-4-10-22-17/h1-10H,11-14H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUDKWNDNAQTME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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